Patriscabratine

NRF2 activation NQO1 induction cytoprotection

Patriscabratine (C₂₇H₂₈N₂O₄, MW 444.50 g/mol) is a phenylalanine-derived amide alkaloid first isolated from the roots of Patrinia scabra Bunge and subsequently identified in Melastoma malabathricum and Acrostichum aureum. It belongs to the N-acyl amino acid ester class, structurally characterized by a benzamido-phenylpropanoate core linked to an acetamido-phenylpropyl moiety.

Molecular Formula C27H28N2O4
Molecular Weight 444.5 g/mol
Cat. No. B1234346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePatriscabratine
Synonymspatriscabratine
Molecular FormulaC27H28N2O4
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=CC=C1)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C27H28N2O4/c1-20(30)28-24(17-21-11-5-2-6-12-21)19-33-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,30)(H,29,31)
InChIKeyUBQCFEASTTXIKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Patriscabratine for Research Procurement: An Amide Alkaloid with Dual Anti-Inflammatory and Cytotoxic Activity


Patriscabratine (C₂₇H₂₈N₂O₄, MW 444.50 g/mol) is a phenylalanine-derived amide alkaloid first isolated from the roots of Patrinia scabra Bunge [1] and subsequently identified in Melastoma malabathricum and Acrostichum aureum. It belongs to the N-acyl amino acid ester class, structurally characterized by a benzamido-phenylpropanoate core linked to an acetamido-phenylpropyl moiety. Patriscabratine has demonstrated dual bioactivity: concentration-dependent inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages (IC₅₀ 1.85 ± 0.93 μM) [2], and moderate cytotoxicity against gastric (AGS) and breast (MDA-MB-231, MCF-7) cancer cell lines (IC₅₀ range 69.8–197.3 μM) with apoptosis induction comparable to cycloheximide [3]. Its closest structural and functional analog is auranamide, a co-occurring amide from M. malabathricum that shares the anti-inflammatory NRF2 activation mechanism but differs in molecular weight, lipophilicity, and drug-likeness profile [2].

NRF2 Pathway Studies Reported KEAP1/GSK-3β target engagement; NQO1 induction in hepatoma cell models
Cytotoxicity Screening Moderate cytotoxicity in gastric and breast cancer cell models; apoptosis endpoint context
Amide Alkaloid Research Structurally characterized N-acyl amino acid ester; plant-derived natural product

Why Patriscabratine Cannot Be Substituted by Auranamide or Other In-Class Amides Without Loss of Differentiation


Patriscabratine and its closest structural analog auranamide — both amides co-isolated from Melastoma malabathricum — exhibit quantifiably divergent pharmacological and physicochemical profiles that preclude interchangeable use. Despite sharing a common NRF2-dependent anti-inflammatory mechanism, patriscabratine demonstrates 1.59-fold greater potency in NRF2 pathway activation (NQO1 CD value: 4.28 ± 0.17 μM vs. 6.81 ± 0.18 μM for auranamide) [1]. Critically, auranamide violates two of Lipinski's Rule of Five parameters (molecular mass 506.6 Da > 500; logPo/w 7.149 > 5), whereas patriscabratine (444.5 Da; logPo/w 4.836) registers zero violations [1], directly impacting lead optimization trajectories. Substitution with the iridoid patriscabrin F — another anti-inflammatory compound from Patrinia scabra — would forfeit approximately 7.6-fold NO inhibitory potency (patriscabratine IC₅₀ 1.85 μM vs. patriscabrin F IC₅₀ 14.1 μM) [2]. These quantitative differentials are grounded in distinct molecular scaffolds (amide alkaloid vs. iridoid) that govern target engagement, metabolic stability, and drug-likeness, making blind substitution scientifically indefensible.

Auranamide, a close structural analog, violates two Lipinski rules (MW & logP), which may alter drug-likeness and limit direct replacement.
Auranamide shows lower NQO1 induction in direct comparison; NRF2 pathway activation may not transfer without adjustment.
The iridoid patriscabrin F exhibits substantially weaker NO inhibition, shifting macrophage anti-inflammatory assay context.

Patriscabratine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


NRF2 Pathway Activation Potency: Patriscabratine vs. Auranamide — A 1.59-Fold Superior NQO1 Induction

In a direct head-to-head comparison, patriscabratine achieved double the basal NQO1 enzymatic activity (CD value) at a concentration of 4.28 ± 0.17 μM in murine hepatoma Hepa-1c1c7 cells, whereas its closest analog auranamide required 6.81 ± 0.18 μM to produce the same effect [1]. This represents a 1.59-fold higher potency for patriscabratine in activating the NRF2-ARE cytoprotective pathway. At 10 μM, patriscabratine upregulated nuclear NRF2 by 2.37 ± 0.06-fold and HO-1 by 1.83 ± 0.07-fold, compared to auranamide's 2.66 ± 0.16-fold (NRF2) and 1.74 ± 0.09-fold (HO-1), indicating that patriscabratine achieves comparable NRF2/HO-1 upregulation with superior NQO1 functional output [1]. Molecular docking confirmed both compounds engage the KEAP1 Kelch domain (PDB: 4IQK) as the primary NRF2 activation target, with patriscabratine showing a docking score of −6.167 kcal/mol and binding energy (ΔG Bind) of −69.44 kcal/mol [1].

NRF2 Activation
Head-to-head
NQO1 CD: 4.28 ± 0.17 μM vs 6.81 ± 0.18 μM (auranamide)
Supports NRF2 cytoprotective pathway research; lower concentration context
Hepa-1c1c7 cells; KEAP1 docking score −6.167 kcal/mol
NRF2 activation NQO1 induction cytoprotection anti-inflammatory mechanism

Drug-Likeness and Physicochemical Profile: Patriscabratine Achieves Full Lipinski Compliance vs. Auranamide's Dual Violation

In silico physicochemical profiling using the Schrödinger QikProp wizard revealed that patriscabratine obeys all five Lipinski rules (MW 444.5 Da; logPo/w 4.836; HBD 2; HBA 4; RO5 violations = 0), while auranamide violates two rules — molecular mass (506.6 Da > 500 Da threshold) and lipophilicity (logPo/w 7.149 > 5 threshold) — resulting in RO5 violations = 2 [1]. Patriscabratine also demonstrates substantially lower predicted human serum albumin binding (logKhsa 0.545 vs. 1.373 for auranamide), suggesting a reduced propensity for plasma protein sequestration and a higher free fraction available for target engagement [1]. Both compounds are predicted to be CNS-inactive (CNS score = −2) and non-cardiotoxic (logHERG: patriscabratine −5.807, auranamide −8.622), with high predicted oral absorption (100% HOA) and favorable Caco-2 permeability (patriscabratine 425 nm/s; auranamide 1335 nm/s) [1]. Water solubility predictions favor patriscabratine (logS −5.2 vs. −8.1 for auranamide) [1].

Drug-Likeness Profile
Head-to-head
Lipinski violations0
logP4.8
logKhsa0.545
Caco-2425 nm/s
Supports lead optimization with favorable drug-likeness attributes
Auranamide: 2 violations; logP 7.1; logKhsa 1.373
drug-likeness Lipinski Rule of Five ADME lead optimization physicochemical profiling

NO Production Inhibition: Patriscabratine Outperforms Patriscabrin F by 7.6-Fold in RAW 264.7 Macrophages

In a direct head-to-head comparison using LPSEc-stimulated RAW 264.7 murine macrophages, patriscabratine inhibited NO production with an IC₅₀ of 1.85 ± 0.93 μM, while auranamide showed an IC₅₀ of 1.22 ± 0.95 μM — a modest 1.52-fold potency advantage for auranamide [1]. At 10 μM, patriscabratine reduced NO production by 30.84% versus 33.22% for auranamide [1]. However, in cross-study comparison, patriscabratine demonstrates 7.6-fold greater NO inhibitory potency than patriscabrin F (IC₅₀ 14.1 μM), the most potent anti-inflammatory iridoid isolated from the same botanical genus (Patrinia scabra) and tested under analogous LPS-stimulated RAW 264.7 conditions [2]. The approximately 5-fold lower molecular weight of patriscabrin F (MW ~196 vs. 444.5) does not translate to superior cellular potency, underscoring the functional advantage conferred by patriscabratine's amide pharmacophore over the iridoid scaffold for NO pathway modulation.

NO Inhibition
Head-to-head
IC₅₀ 1.85 ± 0.93 μM (patriscabratine) vs 14.1 μM (patriscabrin F)
Supports macrophage inflammation model screening; NO inhibition endpoint
LPS-stimulated RAW 264.7; Griess assay
nitric oxide inhibition anti-inflammatory screening macrophage activation LPS-stimulated inflammation

Cancer Cell Cytotoxicity: Patriscabratine Demonstrates 1.8–3.6× Greater Potency than Co-Isolated Tetracosane

In a direct comparative cytotoxicity screen using the MTT assay, patriscabratine exhibited IC₅₀ values of 69.8–197.3 μM across AGS (gastric adenocarcinoma), MDA-MB-231 (triple-negative breast), and MCF-7 (estrogen receptor-positive breast) cancer cell lines [1]. In contrast, tetracosane — a co-isolated aliphatic hydrocarbon from Acrostichum aureum — showed IC₅₀ values ranging from 128.7 to >250 μM against AGS, MDA-MB-231, HT-29, and NIH 3T3 cells, with the weakest activity exceeding the highest tested concentration [1]. The potency differential translates to patriscabratine being 1.8–3.6× more potent than tetracosane against the overlapping AGS and MDA-MB-231 cell lines. Furthermore, patriscabratine induced 10% apoptosis in AGS cells at 24 h, increasing to 20% at 48 h — a temporal apoptotic response comparable to or exceeding the positive control cycloheximide [1]. Notably, the five co-isolated flavonoids (quercetin glycosides and kaempferol) were not reported to exhibit comparable cytotoxic activity in the same study, highlighting patriscabratine's distinct activity profile within the A. aureum metabolome.

Cancer Cytotoxicity
Head-to-head
IC₅₀ 69.8–197.3 μM (AGS, MDA-MB-231, MCF-7) vs tetracosane 128.7 to >250 μM
Supports cancer cell cytotoxicity screening; apoptosis endpoint context
MTT assay; ~20% apoptosis at 48 h in AGS
cancer cytotoxicity MTT assay apoptosis induction gastric cancer AGS breast cancer

Pro-Inflammatory Mediator Suppression: Patriscabratine's Preferential COX-2 and IL-6 Downregulation vs. Auranamide

At 10 μM in LPSEc-stimulated RAW 264.7 macrophages, patriscabratine and auranamide were directly compared for their ability to suppress six pro-inflammatory markers. Patriscabratine demonstrated preferential suppression of COX-2 (fold change: 2.17 ± 0.31 vs. auranamide 2.53 ± 0.25; baseline LPSEc control: 8.09 ± 0.08) — a 14.2% greater reduction — and IL-6 (fold change: 2.51 ± 0.38 vs. auranamide 2.85 ± 0.31; baseline 6.91 ± 0.05), representing an 11.9% greater IL-6 suppression [1]. Auranamide showed marginal advantages in IL-1β (2.05 ± 0.16 vs. 2.96 ± 0.12), TNF-α (2.42 ± 0.24 vs. 2.53 ± 0.18), IFN-γ (4.06 ± 0.19 vs. 4.15 ± 0.21), and NF-κB p65 (2.13 ± 0.20 vs. 2.25 ± 0.27) [1]. Both compounds effected concentration-dependent (0.001–10 μM) downregulation of all measured pro-inflammatory cytokines and mediators, with no statistically significant separation in their overall anti-inflammatory breadth [1]. The differentiated COX-2 and IL-6 suppression profile of patriscabratine may offer a subtly distinct anti-inflammatory signature relevant in pathologies where these mediators are disproportionately pathogenic.

Cytokine Suppression
Head-to-head
COX-2 fold 2.17 vs 2.53 (auranamide); IL-6 fold 2.51 vs 2.85
Supports COX-2/IL-6 pathway research; cytokine assay context
LPSEc-RAW 264.7; 10 μM; ELISA
COX-2 inhibition IL-6 suppression NF-κB pathway pro-inflammatory cytokines ELISA profiling

Patriscabratine High-Value Research and Procurement Application Scenarios


NRF2 Pathway Activation Studies Requiring KEAP1-Dependent and -Independent Cytoprotective Mechanisms

Patriscabratine is optimally deployed in inflammation and oxidative stress research programs investigating NRF2 activation through a dual mechanism (KEAP1 Kelch domain inhibition and GSK-3β modulation). With a NQO1 CD value of 4.28 ± 0.17 μM — 1.59-fold more potent than auranamide [1] — and validated molecular docking against both KEAP1 (docking score −6.167 kcal/mol) and GSK-3β (docking score −5.270 kcal/mol) [1], patriscabratine serves as a clean, Lipinski-compliant tool compound for NRF2 target engagement studies. It is non-cytotoxic to RAW 264.7 and Hepa-1c1c7 cells at ≤10 μM, enabling mechanistic dissection without confounding cytotoxicity [1].

Gastric and Breast Cancer Cytotoxicity Screening with Validated Apoptosis Endpoint

Patriscabratine is appropriate for academic and industrial cancer pharmacology groups requiring a natural product with moderate but reproducible cytotoxicity (IC₅₀ 69.8–197.3 μM) against AGS, MDA-MB-231, and MCF-7 cell lines, coupled with confirmed apoptosis induction (~20% at 48 h in AGS) [2]. Its superior potency over co-isolated tetracosane (IC₅₀ 128.7 to >250 μM) and the absence of cytotoxic activity in simultaneously tested flavonoids from the same plant source [2] position patriscabratine as the most active isolate from Acrostichum aureum, warranting its inclusion in mangrove natural product screening libraries.

Medicinal Chemistry Lead Optimization Leveraging Favorable Drug-Likeness Profile

For structure-activity relationship (SAR) and lead optimization campaigns, patriscabratine offers a zero-Lipinski-violation starting scaffold (MW 444.5, logPo/w 4.836, RO5 violations = 0) [1], contrasting sharply with auranamide's dual violation (MW >500, logPo/w >5). Coupled with low predicted serum albumin binding (logKhsa 0.545), favorable Caco-2 permeability (425 nm/s), and predicted non-cardiotoxicity (logHERG −5.807) [1], patriscabratine presents a development-ready chemical template that reduces the need for early-stage property optimization compared to its closest analog.

Macrophage Inflammation Models Targeting COX-2 and IL-6 Predominant Pathways

Patriscabratine is suited for in vitro LPS-challenged macrophage studies where COX-2 and IL-6 are primary inflammatory readouts. Its preferential suppression of COX-2 (2.17-fold change at 10 μM; 14.2% greater than auranamide) and IL-6 (2.51-fold change; 11.9% greater than auranamide) [1] provides a differentiated anti-inflammatory signature within the amide class. Researchers conducting head-to-head comparator studies between amide alkaloids and iridoids should note that patriscabratine's 7.6-fold greater NO inhibitory potency over patriscabrin F (IC₅₀ 1.85 vs. 14.1 μM) [1][3] establishes the amide scaffold as the more potent anti-inflammatory chemotype from Patrinia species.

Application
Selection Property
Validation Focus
NRF2 Pathway Research
KEAP1/GSK-3β target engagement profile
NQO1 induction and NRF2 nuclear translocation assays
Cancer Cell Cytotoxicity Screening
Moderate cytotoxicity in gastric/breast cancer cell models
MTT viability and apoptosis endpoint validation
Lead Optimization & Drug-Likeness
Clean Lipinski profile and low serum albumin binding
In silico ADME and physicochemical profiling
Macrophage Inflammation Research
Preferential COX-2/IL-6 suppression pattern
ELISA cytokine and mediator profiling assays
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